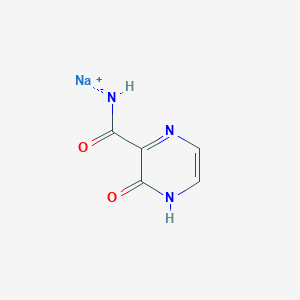

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide is a chemical compound with the molecular formula C5H4N3NaO2 . It appears as a solid and is often used as an intermediate of Favipiravir .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4N3NaO2 . The InChI code for this compound is 1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10);/q;+1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.1 g/mol .Scientific Research Applications

Synthesis and Reactivity

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, a derivative of the pyrazine ring, has been a focus of research due to its involvement in the synthesis and reactivity of heterocyclic compounds. The chemistry of pyrazine and its derivatives has shown that sodium amide, as a condensing agent, facilitates the synthesis of ketones containing the pyrazine ring. This synthesis process has enabled the production of a series of ketones with diverse substituents, highlighting the reactivity and versatility of pyrazine derivatives in organic synthesis (Chakrabartty & Levine, 1964).

Catalysis and Bond Formation

Further studies have exploited the catalytic use of sodium amide for formal allylic C(sp3)-H bond activation of alkenes under mild conditions. This process has led to the successful formation of C-C bonds with imines, showcasing complete regioselectivity and excellent geometric selectivity. Such findings underscore the potential of sodium-based catalysts in organic synthesis, providing a pathway for the creation of complex amines with high yields and selectivity (Bao, Kossen, & Schneider, 2017).

Structural and Mechanistic Insights

The structural and mechanistic aspects of this compound derivatives have also been explored. Investigations into the reactivity of similar compounds have provided insights into the formation mechanisms of such derivatives, including the impact of different reagents and conditions on the outcome of synthesis reactions. These studies offer valuable information for the development of new synthetic methodologies and the optimization of reaction conditions for the production of heterocyclic compounds with potential applications in various fields (Mironovich & Shcherbinin, 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide or 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-, sodium salt (1:1), is the 3CL protease . This enzyme plays a crucial role in the life cycle of certain viruses, including SARS-CoV-2 .

Mode of Action

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide acts as an inhibitor of the 3CL protease . By binding to this enzyme, it prevents the virus from replicating within the host cell . This disruption in the viral life cycle helps to limit the spread of the virus within the body .

Biochemical Pathways

The compound affects the viral replication pathway . By inhibiting the 3CL protease, it prevents the cleavage of viral polyproteins, a necessary step for the production of new viral particles . This action disrupts the viral life cycle and helps to control the spread of the virus .

Pharmacokinetics

It is known to have a high solubility in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of the 3CL protease by Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide results in a decrease in viral replication . This can lead to a reduction in the viral load within the body, helping to alleviate symptoms and potentially shorten the duration of the illness .

Action Environment

The action of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide can be influenced by various environmental factors. For instance, pH levels can impact the solubility and stability of the compound Additionally, the presence of other medications could potentially affect its efficacy through drug-drug interactions

properties

IUPAC Name |

sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKLFFRIKMFDNO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)

![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)